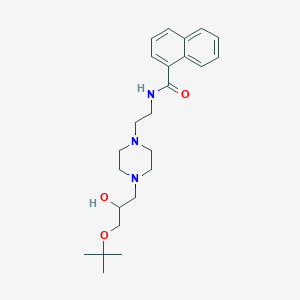

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves condensation reactions, nucleophilic substitutions, and the use of specific reagents to introduce tert-butoxy groups and other structural features. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a methodological approach that could be applied to synthesize the target compound (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, reveals crystallization in the monoclinic space group with specific bond lengths and angles, providing insights into the spatial arrangement and potential chemical behavior of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide (Mamat, Flemming, & Köckerling, 2012).

Applications De Recherche Scientifique

Synthesis and Properties of Fluorescent Probes

Research on derivatives of naphthalimide, such as N-[2-(2-Hydroxyethoxy)ethyl]-4-bromo-1,8-naphthalimide, highlights the synthesis of compounds with significant changes in fluorescent intensity upon pH variation, indicating potential applications in pH sensing or biological imaging (Guo Xiang-feng & Liu Yuan-yuan, 2005).

Structural and Biological Evaluation

Another study focuses on the synthesis, characterization, and biological evaluation of a compound similar to the target molecule, demonstrating potential antimicrobial activity. The investigation into the structure and biological properties of these compounds can provide insights into their utility as therapeutic agents (C. Sanjeevarayappa et al., 2015).

Antimalarial Activity

Derivatives of piperazine, particularly those modified with tert-butyl groups and involved in anti-malarial studies, show the significance of specific functional groups in enhancing biological activity. This suggests potential research applications in developing new antimalarial treatments (W. Cunico et al., 2009).

Dual Antihypertensive Agents

The design and synthesis of 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates explore the compounds' potential as dual antihypertensive agents. Such research underscores the therapeutic potential of structurally complex molecules in addressing cardiovascular diseases (Pavlína Marvanová et al., 2016).

Novel Synthesis Methods

Studies on the synthesis and reaction of specific piperazine derivatives with N-Bromosuccinimide highlight innovative approaches to creating new molecules with potential utility in pharmaceutical development or as intermediates in chemical synthesis (C. Shin et al., 1983).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O3/c1-24(2,3)30-18-20(28)17-27-15-13-26(14-16-27)12-11-25-23(29)22-10-6-8-19-7-4-5-9-21(19)22/h4-10,20,28H,11-18H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAFNHFXBJEMPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)

![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)